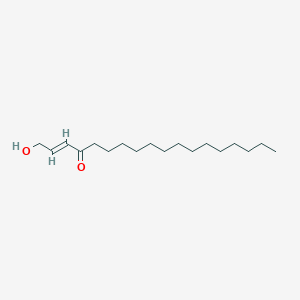

1-Hydroxy-2-octadecen-4-one

Description

1-Hydroxy-2-octadecen-4-one (hypothetical structure based on nomenclature) is an aliphatic ketone-alcohol with an 18-carbon chain (octadecene), featuring a hydroxyl group at position 1, a double bond at position 2, and a ketone at position 2. This analog shares key functional groups (hydroxyl, ketone) but differs in chain length (17 carbons vs. 18), substituents (acetyl ester vs. free hydroxyl), and unsaturation (triple bond at C16 vs. double bond at C2).

For instance, avocadynone acetate (a related molecule) is studied for its phytochemical significance .

Properties

CAS No. |

142465-61-0 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(E)-1-hydroxyoctadec-2-en-4-one |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16,19H,2-13,15,17H2,1H3/b16-14+ |

InChI Key |

DSGCOTNNKNIFHS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)C=CCO |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)/C=C/CO |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C=CCO |

Synonyms |

1-Hydroxy-2-octadecen-4-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences between 1-Hydroxy-2-octadecen-4-one and analogous compounds:

Key Observations :

- Chain Length and Unsaturation: The hypothetical 1-Hydroxy-2-octadecen-4-one has a longer aliphatic chain (C18) compared to avocadynone acetate (C17). Its double bond at C2 may confer distinct reactivity (e.g., susceptibility to oxidation) compared to the triple bond at C16 in avocadynone acetate .

- Functional Groups: The acetyl ester in avocadynone acetate enhances lipophilicity and stability compared to the free hydroxyl group in 1-Hydroxy-2-octadecen-4-one. Phenolic ketones (e.g., C₉H₁₀O₂) lack aliphatic chains but share hydroxyl-ketone motifs, favoring aromatic interactions .

Physicochemical Properties

| Property | 1-Hydroxy-2-octadecen-4-one (hypo.) | 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one | 1-(4-Hydroxyphenyl)propan-2-one |

|---|---|---|---|

| Molecular Weight | ~282.5 g/mol | 324.45 g/mol | 150.18 g/mol |

| Polarity | Moderate (alcohol, ketone) | Low (ester dominates) | High (phenolic hydroxyl) |

| Solubility | Likely insoluble in water | Insoluble in water | Partially water-soluble |

| Reactivity | Oxidation at double bond/ketone | Ester hydrolysis, alkyne reactions | Electrophilic aromatic substitution |

Notes:

- The acetyl group in avocadynone acetate reduces hydrogen-bonding capacity, lowering water solubility compared to phenolic analogs .

- 1-Hydroxy-2-octadecen-4-one’s alkene may undergo ozonolysis or hydrogenation, whereas avocadynone acetate’s alkyne could participate in cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.